Guanidine bis(carbonate)

Description

Nomenclature and Chemical Identity in Scholarly Contexts

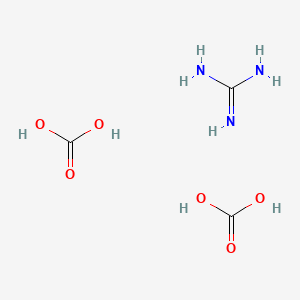

Guanidine (B92328) bis(carbonate) is systematically identified in scientific literature through various nomenclature systems and chemical identifiers. Its ionic nature, consisting of two guanidinium (B1211019) cations and one carbonate anion, is a key aspect of its chemical identity.

The compound is registered under the CAS (Chemical Abstracts Service) number 593-85-1. In IUPAC (International Union of Pure and Applied Chemistry) nomenclature, it is referred to as carbonic acid;guanidine or carbonic acid, compd. with guanidine (1:2). atamanchemicals.comnih.gov This name reflects the 1:2 stoichiometric ratio of carbonic acid to guanidine.

Alternative names frequently used in research include guanidinium carbonate, diguanidinium carbonate, and bisguanidinium carbonate. sciencemadness.orgnist.govmolport.com These synonyms all emphasize the presence of two guanidinium cations in the molecular structure.

The molecular formula is consistently represented as C₃H₁₂N₆O₃. atamanchemicals.comsciencemadness.orgnist.gov A more descriptive linear formula, (CH₅N₃)₂·H₂CO₃, is also commonly used to illustrate that the compound is a salt composed of two guanidine molecules and one molecule of carbonic acid. sigmaaldrich.commerckmillipore.com The molecular weight is approximately 180.17 g/mol . atamanchemicals.comsigmaaldrich.com

Interactive Data Table: Chemical Identity of Guanidine bis(carbonate)

| Identifier | Value | Source(s) |

| CAS Number | 593-85-1 | |

| IUPAC Name | carbonic acid;guanidine | nih.gov |

| Synonyms | Guanidinium carbonate, Diguanidinium carbonate | sciencemadness.orgnist.gov |

| Molecular Formula | C₃H₁₂N₆O₃ | atamanchemicals.comsciencemadness.orgnist.gov |

| Linear Formula | (CH₅N₃)₂·H₂CO₃ | sigmaaldrich.commerckmillipore.com |

| Molecular Weight | ~180.17 g/mol | atamanchemicals.comsigmaaldrich.com |

Research Context of Guanidinium Carbonate Systems

The synthesis of guanidinium carbonate can be achieved by reacting guanidine salts, such as guanidine hydrochloride or guanidine nitrate, with a base like soda in an alcohol solution, followed by the absorption of carbon dioxide. chemicalbook.com Another method involves the reaction of sodium carbonate with guanidinium chloride. sciencemadness.org Solutions of freebase guanidine can also absorb carbon dioxide from the air to form guanidinium carbonate. sciencemadness.org

Structurally, guanidinium carbonate is a crystalline solid. thermofisher.com X-ray diffraction studies have revealed a tetragonal crystal structure. researchgate.net The molecule consists of guanidinium cations and carbonate anions held together by ionic bonds. researchgate.net

Guanidinium carbonate exhibits distinct physical and chemical properties. It is a white, crystalline powder that is highly soluble in water, with a solubility of approximately 450 g/L at 20°C. atamanchemicals.comsigmaaldrich.comchemicalbook.com It is slightly soluble in alcohol and acetone, and almost insoluble in benzene (B151609) and ether. atamanchemicals.comchemicalbook.com The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air. sciencemadness.orgchemicalland21.com It has a high melting point, decomposing at around 231°C. sciencemadness.org As a strong organic alkali, a 5% aqueous solution has a pH between 11 and 12. chemicalbook.comchemicalland21.com

Contemporary Research Significance and Scope in Chemical Sciences

Guanidine bis(carbonate) and related guanidinium systems are the subject of ongoing research across several chemical disciplines due to their versatile properties.

In materials science , guanidinium carbonate is investigated for its potential applications in the development of new materials. For instance, it has been incorporated into polymer matrices to create solid polymer electrolytes for potential use in solid-state batteries. nih.govnih.gov Research has shown that the addition of guanidinium carbonate can alter the crystalline structure, decrease the melting temperature, and increase the dielectric constant of polymer blends like polyethylene (B3416737) oxide (PEO) and polyvinylpyrrolidone (B124986) (PVP). nih.govnih.gov Furthermore, its photoluminescent properties, specifically a blue emission, suggest potential for use in optical devices.

In the field of catalysis , guanidinium salts are explored as organocatalysts. researchgate.net They can act as catalysts in various organic reactions, including the synthesis of cyclic carbonates from carbon dioxide and epoxides. rsc.orgorganic-chemistry.org The catalytic activity is attributed to the ability of the guanidinium cation to form hydrogen bonds and activate substrates. organic-chemistry.orgineosopen.org Guanidine carbonate itself is used as a reagent in multicomponent reactions for the synthesis of various heterocyclic compounds, such as 2-aminopyrimidines. tubitak.gov.tr

In organic synthesis , guanidine carbonate serves as a versatile reagent and intermediate. atamanchemicals.compengshengchem.com Its strong basicity makes it useful as a pH adjusting agent. chemicalbook.combcchemstore.com It is employed in the synthesis of other guanidinium salts and fine chemicals. atamanchemicals.com For example, it reacts with ammonium (B1175870) dinitramide to produce the oxidizer guanidinium dinitramide. atamanchemicals.comchemicalbook.com

The ability of guanidine derivatives to bind with carbon dioxide has also led to research into their potential use in carbon capture technologies. The process involves the formation of stable carbonate structures that can release the captured CO₂ with mild heating.

Finally, in electrochemistry , guanidine carbonate has been studied for its role in chemical mechanical planarization (CMP) processes for semiconductor manufacturing. It can act as a complexing agent to control the removal rates of materials like ruthenium. researchgate.net

Interactive Data Table: Research Applications of Guanidine bis(carbonate)

| Research Area | Specific Application | Key Findings | Source(s) |

| Materials Science | Solid Polymer Electrolytes | Alters crystallinity and thermal properties of polymers. nih.govnih.gov | nih.govnih.gov |

| Catalysis | Synthesis of Cyclic Carbonates | Acts as an organocatalyst, activating substrates via hydrogen bonding. organic-chemistry.orgineosopen.org | rsc.orgorganic-chemistry.orgineosopen.org |

| Organic Synthesis | Reagent for Heterocycles | Used in multicomponent reactions to form pyrimidine (B1678525) derivatives. tubitak.gov.tr | tubitak.gov.tr |

| Carbon Capture | CO₂ Binding | Forms stable carbonate structures with CO₂, with potential for release. | |

| Electrochemistry | Chemical Mechanical Planarization | Acts as a complexing agent for polishing ruthenium films. researchgate.net | researchgate.net |

Properties

Molecular Formula |

C3H9N3O6 |

|---|---|

Molecular Weight |

183.12 g/mol |

IUPAC Name |

carbonic acid;guanidine |

InChI |

InChI=1S/CH5N3.2CH2O3/c3*2-1(3)4/h(H5,2,3,4);2*(H2,2,3,4) |

InChI Key |

XAAAGGHJLGURGT-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(N)N.C(=O)(O)O.C(=O)(O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Guanidinium Carbonates

Established Synthetic Pathways for Guanidine (B92328) bis(carbonate) Formation

Guanidine bis(carbonate), an organic salt with the formula (C(NH₂)₃)₂CO₃, is synthesized through various established pathways. sciencemadness.org These methods often involve either the use of guanidine or its precursors, or the direct reaction with carbon dioxide. Industrial production typically involves reacting guanidine salts with alkali metal carbonates, followed by purification. guidechem.com

Methods Involving Guanidine or Acyclic Guanidine Precursors

A common industrial synthesis of guanidine carbonate involves the reaction of dicyandiamide (B1669379) with an ammonium (B1175870) salt, such as ammonium chloride, at temperatures between 170-230°C to produce a guanidine salt like guanidine hydrochloride. guidechem.comchemicalbook.com This guanidine salt is then dissolved in an alcohol solution and treated with an alkali to liberate the free guanidine base. Subsequently, carbon dioxide is introduced to react with the free guanidine, resulting in the formation of guanidine carbonate. guidechem.comchemicalbook.com

Another method involves the direct reaction of guanidinium (B1211019) chloride with sodium carbonate. sciencemadness.org Furthermore, guanidine salts such as guanidine hydrochloride, nitrate, sulfate (B86663), acetate, and phosphate (B84403) can serve as precursors for producing polycyclic guanidine compounds. google.com The synthesis of guanidinium salts of 6-hydroxypyridine-3-carboxylic acid has been achieved through the reaction of the acid with guanidine bicarbonate in various molar ratios. tandfonline.com

Carbon Dioxide as a Reactant in Guanidinium Carbonate Synthesis

Carbon dioxide is a key reactant in several synthetic routes to guanidinium carbonates. Solutions of freebase guanidine readily absorb carbon dioxide from the air to form guanidinium carbonate. sciencemadness.org However, if an excess of carbon dioxide is present, guanidinium bicarbonate may be formed instead. sciencemadness.org

The capture and activation of atmospheric carbon dioxide by protonated superbasic derivatives of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]-pyrimidine (hppH) lead to the formation of the corresponding guanidinium bicarbonate salts. wgtn.ac.nzwgtn.ac.nz This process is facilitated by the addition of a proton source, which activates the guanidine compounds to their fully protonated cationic forms, enabling CO₂ capture. wgtn.ac.nz The ability of guanidine to react with carbon dioxide has led to its use in CO₂ capture technologies where it crystallizes as carbonate or bicarbonate salts. researchgate.netornl.gov These crystals can then release the CO₂ upon mild heating, regenerating the guanidine ligand. researchgate.net

The chemical fixation of CO₂ into valuable products like cyclic carbonates is a significant area of research. researchgate.net Guanidinium-based organocatalysts have been developed for the synthesis of cyclic carbonates from epoxides and CO₂ under mild conditions. researchgate.net Acyclic guanidinium salts have also been shown to catalyze the cycloaddition of CO₂ to epoxides to form five-membered cyclic carbonates at ambient temperature and pressure. organic-chemistry.org

Green Chemistry Principles in Guanidinium Carbonate Synthesis

The principles of green chemistry, which aim to make chemical production more environmentally friendly, are increasingly being applied to the synthesis of guanidinium carbonates and their derivatives. rasayanjournal.co.incolab.wstandfonline.com These principles include waste prevention, atom economy, use of safer solvents, and energy efficiency. acs.org

The synthesis of dialkyl carbonates from carbon dioxide has been explored using guanidinium-assisted processes, highlighting an environmentally benign approach. umons.ac.bemagritek.com The use of CO₂ as a renewable C1 feedstock is a key aspect of green chemistry, and its conversion into products like cyclic and open-chained carbonates is a major focus. researchgate.netrsc.org Research into the synthesis of bis(cyclo-carbonate) from D-sorbitol using dimethyl carbonate as a reactant exemplifies a green process with solvent-free reactions at low temperatures. nih.gov Furthermore, chemo-enzymatic approaches are being developed for CO₂ capture and its transformation into bis(cyclic carbonate) esters in solvent-free media, further underscoring the shift towards sustainable synthesis methods. acs.org

Solvent-Free and Mild Reaction Condition Syntheses

There is a growing emphasis on developing solvent-free and mild reaction conditions for the synthesis of guanidinium carbonates and related compounds to enhance sustainability and reduce environmental impact. researchgate.net For instance, the one-pot synthesis of 2-amino-4,6-diarylpyrimidine from aromatic aldehydes, acetophenones, and guanidinium carbonate can be conducted under solvent-free conditions in the presence of sodium hydroxide. tubitak.gov.tr

The synthesis of polycyclic guanidine compounds can be performed either in the presence of a solvent or as a neat mixture of reagents. google.com When performed without added solvents, the reaction mixture is typically heated to temperatures ranging from 80°C to 180°C. google.com Similarly, the synthesis of cyclic carbonates from epoxides and CO₂ has been achieved under solvent-free conditions using various guanidinium-based catalytic systems. researchgate.netresearchgate.netrsc.org These reactions often proceed under mild conditions, such as low CO₂ pressure and reduced temperatures, which is a significant advantage over traditional methods that may require harsh conditions. rsc.org Acyclic guanidinium iodides have also been employed as catalysts for the synthesis of cyclic carbonates from CO₂ and epoxides under ambient temperature and pressure. organic-chemistry.org

Synthesis of Guanidinium Carbonate Derivatives

Guanidine carbonate serves as a valuable precursor for the synthesis of various derivatives, including complex polycyclic guanidine compounds.

Polycyclic Guanidine Compounds via Guanidine Carbonate

Guanidine carbonate can be used as a reagent in the synthesis of polycyclic guanidine compounds. google.com For example, the bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be synthesized from guanidine carbonate. In one procedure, guanidine carbonate is reacted with bis(3-aminopropyl)amine (B123863) under nitrogen at 160°C for 6 hours, resulting in the formation of TBD carbonate. google.com This method provides an alternative to syntheses that produce hazardous byproducts or require severe reaction conditions. google.com The synthesis of various cyclic guanidine-containing natural products has been a subject of interest, with numerous methods being developed for their preparation. researchgate.netresearchgate.net

Table 1: Synthesis of TBD carbonate using Guanidine Carbonate

| Reactant 1 | Reactant 2 | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|---|

| Guanidine carbonate | bis(3-aminopropyl)amine | Stirred under nitrogen at 160 °C for 6 h | TBD carbonate | ~60% | google.com |

Bis(guanidines) and Substituted Guanidinium Systems Synthesis

The synthesis of molecules containing multiple guanidine units (bis(guanidines)) and various substituted guanidinium systems frequently employs guanidinium carbonate as a key reagent. It provides a convenient and effective source of the core guanidine structure for elaboration.

One straightforward method for creating bis(guanidinium) salts involves the reaction of guanidinium carbonate with dicarboxylic acids or their derivatives. For instance, the reaction between aqueous solutions of guanidinium carbonate and 3,3-dimethylglutaric anhydride (B1165640) results in the formation of bis(guanidinium) 3,3-dimethylglutarate hydrate. magtech.com.cn In this process, the carbonate anion is displaced by the dicarboxylate, yielding a salt with two guanidinium cations balancing the charge of the single dicarboxylate anion. magtech.com.cn This type of salt metathesis reaction is a common strategy for producing diverse guanidinium salts.

Multicomponent reactions represent another powerful approach for constructing complex substituted guanidinium systems from simple precursors. Guanidinium carbonate is an effective reagent in one-pot syntheses of substituted 2-aminopyrimidines. These reactions typically involve the condensation of an aldehyde, a ketone (such as acetophenone), and guanidinium carbonate in the presence of a base like sodium hydroxide, often under solvent-free conditions. mdpi.com Similarly, substituted 2-amino-4,6-diarylpyrimidines can be synthesized by refluxing appropriately substituted chalcones with guanidinium carbonate in a solvent like dimethylformamide (DMF). researchgate.netkpi.ua

Guanidinium carbonate also serves as a precursor for creating bis-functionalized guanidines. An investigation into the reaction of guanidine carbonate with aryl or alkyl isothiocyanates reported the synthesis of a series of 1,3-bis(N-substituted thioamido) guanidines. nih.gov A more general process for preparing divalent organo guanidinium salts (bis(guanidinium) salts) involves reacting a salt of unsubstituted guanidine with a halohydrocarbon and an inorganic base in a one-pot process. nih.gov

The following table summarizes various synthetic approaches to bis(guanidines) and substituted guanidinium systems using guanidinium carbonate as a starting material.

| Product Type | Reactants | Key Conditions | Reference |

| Bis(guanidinium) dicarboxylate salt | Guanidinium carbonate, 3,3-dimethylglutaric anhydride | Aqueous solution | magtech.com.cn |

| 2-Amino-4,6-diarylpyrimidine | Aromatic aldehydes, Acetophenones, Guanidinium carbonate | NaOH, Solvent-free, 70 °C | mdpi.com |

| Substituted 2-Amino-4,6-diarylpyrimidine | Substituted chalcones, Guanidinium carbonate | DMF, Reflux | researchgate.netkpi.ua |

| 1,3-Bis(N-substituted thioamido) guanidine | Guanidine carbonate, Aryl/alkyl isothiocyanate | Not specified | nih.gov |

| Divalent organo guanidinium salt | Salt of unsubstituted guanidine, Halohydrocarbon, Inorganic base | One-pot, Optional solvent | nih.gov |

Guanidine-Functionalized Polymers and Hybrid Materials Synthesis

The incorporation of guanidinium groups into polymers and hybrid materials can impart unique properties, such as enhanced biological activity, improved surface interaction, and specific catalytic functions. Guanidinium carbonate and other guanidine salts are integral to several synthetic strategies for creating these advanced materials.

A primary method for creating guanidine-functionalized polymers is through the post-polymerization modification of a pre-existing polymer. This approach, also known as polymer-analogous guanidinylation, involves synthesizing a polymer with reactive side chains (commonly primary amines) and subsequently converting these groups into guanidinium moieties. For example, polymers with amine-functionalized side chains can be reacted with guanidinylating agents like 1H-pyrazole-1-carboxamidine hydrochloride or cyanamide (B42294) to yield guanidinium-functionalized polymers. magtech.com.cnnih.gov This technique allows for the direct comparison of a polymer's properties before and after guanidinylation.

Another significant strategy is the polycondensation of monomers where a guanidine salt is one of the key components. Cationic polymers can be formed by reacting an aldehyde (like formaldehyde), urea (B33335), and a guanidine salt such as guanidine carbonate. google.com In this type of synthesis, guanidine carbonate can be substituted for a portion of the urea to introduce a net cationic charge to the resulting polymer. google.com Similarly, polyhexamethylene guanidine hydrochloride (PHGC) can be synthesized via the melt polycondensation of equimolar amounts of guanidine hydrochloride and hexamethylenediamine. kpi.uamdpi.com

The grafting of guanidine-containing molecules onto a polymer backbone is also a widely used method. For instance, guanidinylated chitosan (B1678972) can be prepared by grafting guanidine oligomers onto the chitosan molecular chain, often facilitated by microwave irradiation. mdpi.com This covalent bonding significantly enhances the properties of the natural polymer. mdpi.com

For hybrid materials, guanidine functionalities can be introduced onto the surface of inorganic substrates. One method involves grafting chloropropylsilyl groups onto the surface of silica-coated magnetic nanoparticles (CoFe2O4), followed by further reactions to attach guanidine derivatives. researchgate.net Another approach involves creating composites, such as chitosan/guanidine functionalized graphene oxide, where a guanidine-containing polymer like PHGC is combined with chitosan and graphene oxide to form a hybrid material with synergistic properties. mdpi.com

The table below details methodologies for synthesizing guanidine-functionalized polymers and hybrid materials.

| Material Type | Synthetic Strategy | Key Reactants/Methodology | Reference |

| Guanidinylated Polymer | Post-polymerization modification | Polymer with amine groups, 1H-pyrazole-1-carboxamidine hydrochloride | nih.gov |

| Cationic Polymer | Polycondensation | Aldehyde, Urea, Guanidine carbonate | google.com |

| Polyhexamethylene guanidine hydrochloride (PHGC) | Melt Polycondensation | Guanidine hydrochloride, Hexamethylenediamine | kpi.ua |

| Guanidinylated Chitosan (GCS) | Grafting | Chitosan, Polyhexamethylene guanidine hydrochloride (PHGC), Microwave irradiation | mdpi.com |

| Guanidine-Functionalized Nanoparticles | Surface Grafting | Silica-coated nanoparticles, Chloropropyltriethoxysilane, Guanidine derivatives | researchgate.net |

| Graphene Oxide Composite | Composite Formation | Graphene oxide, Chitosan, Polyhexamethylene guanidine hydrochloride (PHGC) | mdpi.com |

Advanced Structural Elucidation and Analysis of Guanidinium Carbonates

Single-Crystal X-ray Diffraction Studies of Guanidinium (B1211019) Carbonate Systems

Guanidinium carbonate, [C(NH₂)₃]₂CO₃, crystallizes in various forms, with studies revealing detailed information about its unit cell and ionic arrangement. The guanidinium cation, [C(NH₂)₃]⁺, is planar with D₃h symmetry, a feature that significantly influences its packing with the carbonate anion, CO₃²⁻.

One study reported the growth of guanidinium carbonate (GC) single crystals by a slow evaporation technique, with X-ray diffraction analysis revealing a tetragonal structure. researchgate.net Another investigation found that guanidinium hydrogen glutarate, a related compound, crystallizes in the triclinic crystal system with the space group P1̅. ias.ac.in For guanidinium carbonate itself, a monoclinic crystal structure with a C2/c space group has also been identified. researchgate.net These variations highlight the structural diversity of guanidinium-based salt crystals. The fundamental structure consists of guanidinium cations and carbonate anions held together by ionic bonds and extensive hydrogen-bonding networks. researchgate.net In solvated forms, such as the methanol (B129727) disolvate of a related guanidine (B92328) derivative, the components are linked into a three-dimensional supramolecular network. nih.gov

The following table summarizes crystallographic data for a guanidinium carbonate system.

Crystal Data and Structure Refinement for Guanidinium Carbonate

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Unit Cell Dimensions (Å) | a = 6.9731, c = 19.5692 |

| Unit Cell Volume (ų) | 950.4250 |

| Unit Cell Angles (°) | α = β = γ = 90 |

Note: Data extracted from a study on Guanidinium Carbonate (GC) single crystals. researchgate.net

A remarkable structural motif observed in certain guanidinium carbonate systems is the formation of anionic host layers built from guanidinium–hydrogen carbonate rosette-ribbons. acs.orghkmu.edu.hk These intricate superstructures are self-assembled through hydrogen bonding.

In these architectures, pairs of hydrogen carbonate anions (HCO₃⁻) first form dimeric motifs via pairwise O–H···O hydrogen bonds. acs.org These dimers are then linked by guanidinium cations through pairs of N–H···O hydrogen bonds, creating an infinite rosette-ribbon structure. acs.org These parallel ribbons can be further cross-linked by "molecular connectors," such as dicarboxylate molecules, to form extensive layer-type (sheetlike) anionic host structures. acs.org The separation between these ribbons can range from 10.1 to 19.8 Å. acs.org

The geometry of these layers can vary. For instance, the inclusion of different guest species can result in planar, undulatory, or wavy anionic layers. acs.org In one documented case, adjacent wavy layers are supported by "(GM⁺)₂(H₂O)₄" (where GM⁺ is the guanidinium cation) "double molecular pillars," leading to a three-dimensional anionic host network. acs.org

The crystal structures of guanidinium carbonates are dominated by extensive and robust hydrogen-bonding networks, which are crucial for the stability and assembly of the crystal lattice. The guanidinium cation is an excellent hydrogen bond donor, with its six amine protons readily interacting with the oxygen atoms of the carbonate anion, a hydrogen bond acceptor. rsc.orgresearchgate.net

The primary interaction is the N–H···O hydrogen bond between the guanidinium cations and carbonate anions. ias.ac.in The planarity of the guanidinium cation allows it to form multiple hydrogen bonds, often in a bifurcated or chelating manner, with the carbonate anions. nih.gov In one structure, the O···N distances of these hydrogen bonds were found to vary from 2.704 to 3.189 Å. researchgate.net

These interactions assemble the ions into complex networks. In some cases, two-dimensional hydrogen-bonding networks create layered structures. researchgate.net In others, such as a solvated molecular salt, the components are linked by N–H···O, N–H···N, and O–H···O hydrogen bonds, generating a comprehensive three-dimensional supramolecular network. nih.gov The strength of these hydrogen bonds is often enhanced by the ionic nature of the interacting species, a phenomenon known as charge-assisted hydrogen bonding. researchgate.net Computational studies using density-functional theory (DFT) have been employed to understand and quantify these hydrogen-bonded networks, identifying both stabilizing and destabilizing cooperative interactions within the crystal. nih.gov

Guanidinium carbonate can incorporate solvent molecules into its crystal lattice to form solvates. The study of these solvated structures provides insight into the role of solvent molecules in crystallization and their influence on the packing and hydrogen-bonding network.

A single-crystal X-ray diffraction analysis of a methanol solvate of guanidinium carbonate has been reported. researchgate.net In this structure, the methanol molecule is integrated into the crystal lattice and participates actively in the hydrogen-bonding scheme. researchgate.net Specifically, the methanol molecule hydrogen bonds strongly to the carbonate anion, with a measured O···O distance of 2.635(2) Å. researchgate.net

In a related compound, bis-{2-[amino(iminium-yl)methyl]-1,1-dimethyl-guanidine} carbonate methanol disolvate, the crystal structure reveals that the components are linked by N–H···O, N–H···N, and O–H···O hydrogen bonds, which collectively form a three-dimensional network. nih.gov The analysis of solvated crystals is crucial as the incorporation of solvent can lead to different packing motifs and alter the physicochemical properties of the material. mdpi.com

Polycrystalline and Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a standard technique used to analyze polycrystalline materials. It is instrumental in confirming the crystalline nature of a synthesized compound, identifying its phase, and determining unit cell parameters.

For guanidinium carbonate (GC), PXRD analysis has been used to confirm the crystalline purity and structure of crystals grown from solution. aip.orgaip.org The appearance of sharp, well-defined peaks in the powder diffraction pattern is evidence of the good crystalline nature of the material. ias.ac.inresearchgate.net

In one study, the powder XRD pattern of GC was recorded, and the resulting peaks were indexed to a tetragonal crystal system. researchgate.netresearchgate.net The lattice parameters calculated from the PXRD data were reported to be in good agreement with values obtained from single-crystal XRD, confirming the phase purity of the grown crystals. researchgate.net For example, a high-intensity peak observed at a 2θ angle of 28° was indexed to the (1 -1 -2) plane, confirming the high degree of crystallinity of a guanidinium hydrogen glutarate crystal. ias.ac.in This non-destructive technique serves as a reliable fingerprint for the specific crystalline phase of guanidinium carbonate. ictp.it

Spectroscopic Investigations of Guanidinium Carbonate Systems

Spectroscopic methods are essential for probing the molecular structure and bonding within guanidinium carbonate systems. Fourier transform infrared (FTIR) spectroscopy, in particular, has been utilized to identify the functional groups present in the compound and confirm the formation of the salt.

FTIR spectra of guanidinium carbonate crystals show characteristic absorption bands corresponding to the vibrational modes of the guanidinium cation and the carbonate anion. researchgate.net These spectra are used to confirm the presence of various chemical bonds and provide information about molecular interactions within the crystal. ias.ac.in For instance, the vibrations associated with the N-H bonds of the guanidinium cation and the C-O bonds of the carbonate anion can be readily identified.

In studies of related guanidinium-based organic crystals, FTIR analysis has been crucial for confirming the presence of different functional groups and their interactions. ias.ac.in Photoluminescence studies on guanidinium carbonate have also been conducted, revealing a blue emission with an intense emission peak observed at 296 nm in the solid state and a broad emission centered at 375 nm in solution. aip.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a fundamental technique for confirming the presence of the characteristic functional groups within guanidinium carbonate. The resulting spectrum is a superposition of the vibrational modes of the guanidinium cation and the carbonate anion.

The guanidinium cation ([C(NH₂)₃]⁺) is characterized by its planar structure and D₃h symmetry, which gives rise to several distinct absorption bands. Strong, broad bands in the region of 3100-3400 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino groups. researchgate.net The resonance-stabilized C-N bonds and the scissoring motion of the NH₂ groups lead to prominent peaks around 1678 cm⁻¹ (asymmetric degenerated stretching of CN₃) and 1582 cm⁻¹ (degenerated scissoring of NH₂). researchgate.net

The carbonate anion (CO₃²⁻) also possesses a planar D₃h symmetry, resulting in characteristic infrared absorptions. A very strong and broad band, typically observed around 1400-1470 cm⁻¹, corresponds to the asymmetric C-O stretching vibration (ν₃). researchgate.netresearchgate.net Another characteristic, though weaker, band for the out-of-plane bending (ν₂) of the carbonate group appears in the 840-880 cm⁻¹ region. researchgate.netspectroscopyonline.com The symmetric stretching (ν₁) is typically infrared inactive in ions with perfect D₃h symmetry but can sometimes appear as a weak band if the local crystal environment reduces the symmetry.

The combined FTIR spectrum of guanidinium carbonate thus provides definitive evidence of both ionic species through the simultaneous presence of N-H and C-N vibrational modes from the cation and the characteristic C-O stretching and bending modes from the anion.

Interactive Data Table: Characteristic FTIR Absorption Bands for Guanidinium Carbonate

| Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Guanidinium ([C(NH₂)₃]⁺) | N-H stretching | 3100 - 3400 | Strong, Broad |

| Guanidinium ([C(NH₂)₃]⁺) | C-N₃ asymmetric stretching | ~1678 | Strong |

| Guanidinium ([C(NH₂)₃]⁺) | N-H₂ scissoring | ~1582 | Medium-Strong |

| Carbonate (CO₃²⁻) | C-O asymmetric stretching (ν₃) | 1400 - 1470 | Very Strong, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Characterization

NMR spectroscopy provides further detailed structural information by probing the local chemical environments of the carbon and hydrogen atoms.

¹³C NMR: The ¹³C NMR spectrum of guanidinium carbonate in a solvent like D₂O is remarkably simple, reflecting the high symmetry of the constituent ions. The three nitrogen atoms in the guanidinium cation are equivalent due to resonance, making the central carbon atom a unique chemical environment. This results in a single sharp signal for the guanidinium carbon, typically observed around 160 ppm. chemicalbook.comnih.gov Similarly, the carbonate anion gives rise to a single resonance, generally found further downfield in the range of 165-170 ppm.

¹H NMR: The ¹H NMR spectrum of the guanidinium cation consists of a single resonance for the six equivalent protons of the amino groups. nih.gov In aprotic solvents like DMSO, this signal often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. In protic solvents such as D₂O, these protons rapidly exchange with the solvent, which can lead to the signal coalescing with the residual solvent peak or disappearing entirely.

Interactive Data Table: Typical NMR Chemical Shifts for Guanidinium Carbonate (in D₂O)

| Nucleus | Ion | Chemical Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹³C | Guanidinium ([C(NH₂)₃]⁺) | Central Carbon (C(N)₃) | ~160 |

| ¹³C | Carbonate (CO₃²⁻) | Carbonate Carbon | 165 - 170 |

Theoretical and Computational Structural Elucidation

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the geometry, electronic structure, and dynamic behavior of guanidinium carbonate.

Density Functional Theory (DFT) for Structural Prediction and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic properties of molecules. For the guanidinium cation, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), confirm the planar D₃h symmetry. These calculations accurately predict C-N bond lengths and N-C-N bond angles that are in close agreement with experimental data from X-ray crystallography of various guanidinium salts.

A key output from DFT calculations is the charge distribution, which can be analyzed using methods like Mulliken population analysis. asianpubs.orglibretexts.org These analyses show that the +1 formal charge of the guanidinium cation is not localized on any single atom but is delocalized across the entire ion. asianpubs.org While the nitrogen atoms are electronegative, the positive charge is significantly distributed among the hydrogen atoms and, notably, the central carbon atom, reflecting the strong resonance stabilization of the CN₃ framework.

Molecular Dynamics Simulations for Solution-Phase Interactions and Conformations

Molecular Dynamics (MD) simulations are employed to study the behavior of ions in the solution phase, providing a dynamic picture of solute-solvent and solute-solute interactions over time.

MD simulations of aqueous guanidinium carbonate have revealed significant insights into its solution-phase structure. acs.orgnih.gov A primary finding is the existence of very strong hetero-ion pairing between the guanidinium (Gdm⁺) cations and the carbonate (CO₃²⁻) anions. acs.org This strong, direct interaction is so prevalent that it leads to the formation of nanometer-scale ionic aggregates or clusters within the solution. acs.org

These simulations also highlight the critical importance of the force field used for the calculations. It has been shown that simulations using full integer charges on the ions can lead to an overestimation of ion pairing and clustering when compared to experimental neutron scattering data. acs.orgcas.cz In contrast, using scaled or reduced ionic charges, which implicitly accounts for electronic polarization effects, yields a more realistic depiction of the solution structure that better matches experimental results. acs.orgcas.cz This demonstrates that while electrostatic interactions are dominant, polarization effects are crucial for accurately modeling the conformational and interactive behavior of guanidinium carbonate in an aqueous environment.

Mechanistic Investigations of Guanidine Catalyzed Reactions Involving Carbonates

Elucidation of Reaction Mechanisms via Computational Chemistry

DFT Studies of Guanidine-Catalyzed Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an essential tool for elucidating the complex mechanisms of guanidine-catalyzed reactions involving carbonates. Studies have focused on reactions such as the aminolysis of cyclic carbonates and the transesterification of dimethyl carbonate (DMC), providing detailed insights into reaction pathways and the structures of transition states. rsc.orgacs.org

For the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, DFT calculations have shown that the reaction mechanism is highly dependent on the nature of the amine nucleophile. rsc.orgresearchgate.netrsc.org The reaction generally follows a three-step pathway: nucleophilic attack of the amine on the carbonate, a proton transfer step facilitated by the catalyst, and subsequent ring-opening to form the hydroxyurethane. rsc.org With a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), the nucleophilic attack and proton transfer can occur simultaneously, especially with less nucleophilic amines like aniline. rsc.org

DFT studies reveal that the catalyst's role can be multifaceted. In the transesterification of dimethyl carbonate with ethanol, guanidine-based catalysts like TBD and 1,1,3,3-tetramethylguanidine (B143053) (TMG) were investigated. acs.org The calculations suggested that the reaction proceeds via the simultaneous activation of both DMC and ethanol, facilitated by hydrogen bonding. This leads to a stable intermediate with a significantly lower free energy barrier compared to the uncatalyzed reaction. acs.org The rate-limiting step was identified as the formation of a zwitterionic complex, and the activation energy for this step was reduced by approximately 50% in the presence of the catalyst. acs.org

Another area of investigation involves the formation of carbamates from CO2 and amines. Mechanistic analysis, combining computational and experimental data, has shown that a zwitterionic adduct of TMG and CO2 is not the direct carboxylating agent. Instead, the mechanism involves the dissociation of CO2 from the guanidine (B92328), followed by a concerted process where the guanidine deprotonates the amine as the amine attacks a free CO2 molecule. rsc.org

The table below summarizes key findings from DFT studies on the Gibbs energy of activation for the aminolysis of propylene carbonate.

| Reactants | Catalyst | Gibbs Energy of Activation (ΔG‡, kcal/mol) |

| Propylene Carbonate + Aniline | None | 50.9 |

| Propylene Carbonate + Aniline | TBD | 17.8 |

Data sourced from DFT calculations highlighting the significant reduction in the energy barrier upon catalysis. researchgate.net

Analysis of Proton Transfer and Hydrogen Bonding Interactions in Catalysis

The catalytic prowess of guanidines is deeply rooted in their ability to engage in proton transfer and form specific hydrogen bonding networks. The guanidinium (B1211019) cation, formed upon protonation of the guanidine base, is a key player in these interactions. It can act as a hydrogen bond donor, activating electrophiles and stabilizing anionic intermediates.

In the aminolysis of propylene carbonate catalyzed by TBD, the catalyst's structure allows it to simultaneously donate and accept protons. rsc.orgrsc.orgscispace.com This concerted proton exchange is crucial for its high efficiency. The guanidine catalyst can deprotonate the attacking nucleophile (e.g., an amine or alcohol) while simultaneously protonating the leaving group or stabilizing the developing negative charge on the carbonate's oxygen atom through hydrogen bonding. acs.org

DFT calculations have visualized these interactions, showing how catalysts like TBD and TMG facilitate reactions by forming hydrogen bonds with both the carbonate and the alcohol in transesterification reactions. acs.org This dual activation brings the reactants into close proximity in an optimal orientation for reaction, lowering the transition state energy. acs.org Similarly, in the synthesis of cyclic carbonates from CO2 and epoxides, aromatic guanidines with multiple N-H bonds can form hydrogen bonds with the oxygen atom of the epoxide, which is a key step in a modified reaction mechanism that allows for milder reaction conditions. rsc.org

The guanidinium moiety can engage in different modes of activation:

Monofunctional Activation: The guanidinium ion forms single or dual hydrogen bonds to a single substrate, such as activating a nucleophile.

Bifunctional Activation: The guanidinium ion activates both the electrophile and the nucleophile simultaneously through a network of hydrogen bonds. researchgate.net

Investigation of Bifunctional Catalytic Activity (Base/H-bond Donor)

The high catalytic activity of many guanidines is attributed to their bifunctional nature, acting as both a Brønsted base and a hydrogen-bond donor. rsc.org This dual role allows the catalyst to orchestrate the reaction by activating both reacting partners.

In the ring-opening of cyclic carbonates, TBD exemplifies this bifunctional activity. rsc.orgresearchgate.netrsc.org

As a Base: The basic nitrogen atom of TBD deprotonates the amine, increasing its nucleophilicity.

As an H-bond Donor: The resulting protonated guanidinium cation then stabilizes the negatively charged tetrahedral intermediate formed after the nucleophilic attack, acting as a hydrogen-bond donor. rsc.orgresearchgate.net

Design Principles for Guanidine-Based Organocatalysts

Influence of Substituents and Structural Modification on Catalytic Performance

The design of effective guanidine-based organocatalysts hinges on understanding how structural modifications impact their catalytic activity. Substituents on the guanidine core can profoundly influence basicity, steric hindrance, and the ability to form hydrogen bonds, thereby tuning catalytic performance.

A clear example is the comparison between TBD and its methylated analogue, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). DFT studies on the aminolysis of propylene carbonate show that TBD is a more efficient catalyst than MTBD. rsc.orgscispace.com The substitution of the N-H proton in TBD with a methyl group in MTBD obstructs the dual proton exchange mechanism. This modification prevents the catalyst from acting as a bifunctional system (simultaneous proton donor and acceptor), leading to a decrease in catalytic efficiency. rsc.orgscispace.com

Similarly, in the cycloaddition of CO2 to epoxides, the catalytic activity of acyclic guanidinium salts is highly dependent on the number of active N-H hydrogens on the cation. researchgate.net Guanidinium iodides with three or more active hydrogens demonstrate superior yields, underscoring the importance of the hydrogen-bonding capability of the catalyst. researchgate.net The catalyst's structure also dictates its optimal operating conditions; catalysts with more active hydrogens perform better in polar solvents, while those with fewer active hydrogens show good activity in less polar solvents. researchgate.net The planar structure of TBD, compared to the non-planar TMG, is also suggested to contribute to a more efficient dual-activation mechanism in transesterification reactions. acs.org

The following table compares the catalytic performance of different guanidine catalysts.

| Catalyst | Key Structural Feature | Impact on Performance | Reaction |

| TBD | Unsubstituted N-H group | High efficiency due to bifunctional activity | Aminolysis of Propylene Carbonate |

| MTBD | N-H group replaced by N-CH₃ | Lower efficiency, hindered proton transfer | Aminolysis of Propylene Carbonate |

| TMG | Tetramethyl-substituted | Less efficient than TBD in some reactions | Transesterification of DMC |

| Acyclic Guanidinium Iodides | ≥3 active N-H hydrogens | High yields in polar solvents | CO₂ Cycloaddition to Epoxides |

Synergistic Effects in Binary Catalytic Systems

Guanidine derivatives are often employed in binary or multi-component catalytic systems, where they work in synergy with a co-catalyst to enhance reaction rates and yields. These systems are particularly effective for challenging transformations like the fixation of CO2 into cyclic carbonates. rsc.orgmdpi.com

A prominent example is the combination of guanidine hydrochloride and a Lewis acid like zinc iodide (ZnI2) for the solvent-free synthesis of cyclic carbonates from CO2 and epoxides. mdpi.comresearchgate.net In this system, the components play distinct but cooperative roles:

Guanidine Hydrochloride: Is proposed to play a dual role by activating both the CO2 molecule and the epoxide. mdpi.com

Zinc Iodide (ZnI2): Acts as a Lewis acid to further activate the epoxide, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net

This synergistic effect between the guanidine salt and the metal halide leads to excellent yields (e.g., 94% for propylene carbonate) under mild conditions (100 °C, 1 MPa CO2). mdpi.comresearchgate.net The catalytic activity of this binary system is significantly higher than that of either component used in isolation, highlighting a clear synergistic relationship. Aromatic guanidines combined with a nucleophilic co-catalyst also form highly active binary systems for the same reaction, capable of operating at reduced temperatures and pressures. rsc.org

Development and Evaluation of Heterogeneous Guanidine Catalysts

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, significant effort has been directed towards developing heterogeneous guanidine catalysts. Immobilizing the guanidine moiety on a solid support can facilitate easier product purification and catalyst reuse, which is crucial for industrial applications.

The binary system of guanidine hydrochloride and ZnI2 has been successfully employed as a heterogeneous catalyst for CO2 cycloaddition reactions. mdpi.com This solid catalyst system is highly efficient for converting various epoxides into cyclic carbonates under solvent-free conditions. mdpi.comresearchgate.net An important aspect of this system is its recyclability. While the ZnI2 component can be effectively recycled, some loss of the more soluble guanidine hydrochloride can occur during washing. However, the catalytic activity can be restored by adding a small amount of fresh guanidine hydrochloride, demonstrating the potential for practical, repeated use. mdpi.comresearchgate.net The development of such robust and reusable catalysts is a key goal in green chemistry, and these systems represent a promising approach for the sustainable chemical fixation of carbon dioxide. mdpi.com

Guanidinium Carbonate in Carbon Dioxide Capture and Conversion Technologies

CO₂ Absorption and Activation Mechanisms

The interaction between guanidinium (B1211019) compounds and CO₂ is a complex process influenced by chemical reactions and physical conditions. The fundamental mechanism involves the basic guanidine (B92328) functionality reacting with acidic CO₂ in the presence of water to form ionic salts.

Aqueous solutions of guanidine derivatives can directly capture CO₂ from ambient air. walisongo.ac.idnih.gov The process is initiated by the reaction of CO₂ with water to form carbonic acid (H₂CO₃), which then deprotonates to bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻). The highly basic guanidine compound readily becomes protonated in these moderately alkaline solutions (pH 8.5–10.5). researchgate.netsci-hub.st This acid-base reaction results in the formation of a stable guanidinium cation and a bicarbonate or carbonate anion.

CO₂ + H₂O ⇌ H₂CO₃

H₂CO₃ + B ⇌ BH⁺ + HCO₃⁻ (where B is the guanidine compound)

This leads to the formation of guanidinium bicarbonate salts. wgtn.ac.nzwgtn.ac.nzsciencemadness.org The strong hydrogen-bonding capabilities of the guanidinium cation play a crucial role in stabilizing the resulting salt, often leading to the formation of a crystalline solid. researchgate.netsci-hub.st This process is driven by the protonation of the guanidine group, which in turn facilitates the capture of CO₂ as a bicarbonate salt. wgtn.ac.nzwgtn.ac.nz

Certain guanidine-based systems exhibit cooperative CO₂ absorption, a phenomenon characterized by a sigmoidal absorption isotherm. walisongo.ac.idacs.org This behavior is particularly advantageous for carbon capture as it allows for efficient CO₂ uptake at higher pressures and easier release at lower pressures, potentially reducing the energy penalty associated with sorbent regeneration. nih.gov

In a bifunctional system consisting of a guanidine and an alcohol, the CO₂ uptake is initially suppressed at low partial pressures, followed by a sharp increase in absorption as the pressure rises. walisongo.ac.idacs.orgnih.gov This cooperative binding is attributed to the formation of an ionic interaction upon the binding of the first CO₂ molecule, which then facilitates the binding of a second molecule. acs.org The isotherm of such a bifunctional system starkly contrasts with that of an analogous monofunctional system, which shows limited and non-cooperative CO₂ uptake across the same pressure range. walisongo.ac.idnih.gov

The precipitation of a CO₂-rich viscous phase from the solution drives the absorption from the gas phase, a key factor in the cooperative nature of the process. walisongo.ac.idacs.orgnih.gov The analysis of these isotherms, including the calculation of Hill coefficients, can quantify the degree of cooperativity in the binding process. walisongo.ac.id

The capacity and kinetics of CO₂ uptake by guanidine-based sorbents are strongly dependent on the solvent and the presence of humidity.

Solvent Effects: The choice of solvent plays a critical role in the absorption process. In some solvents, like bis(2-methoxyethyl) ether, a bifunctional guanidine-alcohol system exhibits cooperative CO₂ absorption, leading to the formation of a secondary viscous phase that enhances CO₂ uptake. walisongo.ac.idnih.gov In contrast, in a solvent like dimethyl sulfoxide (B87167) (DMSO), the same system may exhibit a standard hyperbolic isotherm with no precipitation, indicating that the solvent can modulate the intermolecular interactions that lead to cooperativity. walisongo.ac.idnih.gov The solvent's polarity and its ability to stabilize the charged species formed during CO₂ capture are key factors influencing the absorption mechanism and capacity. walisongo.ac.idsemanticscholar.org Studies comparing different solvents have shown significant variations in CO₂ release temperatures and the molar ratio of CO₂ captured per mole of superbase, highlighting the synergistic effect between the superbase and the solvent. rsc.org

Influence of Humidity: The presence of water is crucial for the formation of bicarbonate ions and can significantly enhance the kinetics of CO₂ absorption. rsc.org For solid sorbents like sodium guanidinate, humidity has been found to lower the activation energy for CO₂ absorption, thereby increasing the reaction rate. rsc.org In some polymeric sorbents functionalized with guanidine, a humid CO₂ feed resulted in a higher uptake capacity compared to dry conditions. acs.org This enhancement is attributed to the role of water in the formation of carbonate and bicarbonate species. rsc.orgacs.org However, while moisture can be beneficial for capture, it might also lead to degradation of the sorbent over multiple cycles, a factor that requires consideration in practical applications. rsc.org

Table 1: Effect of Solvent on CO₂ Capture and Release with Bicyclic Superbases This interactive table summarizes research findings on the performance of different superbase-solvent combinations.

| Superbase | Solvent | CO₂ Release Temperature (°C) | Molar Ratio (CO₂/Superbase) | Absorption Time (min) |

|---|---|---|---|---|

| TBN | Butyl Acetate | 90 | 0.41 | 15 |

| DBN | Acetonitrile | 60 | 0.25 | 15 |

| MEA | Water | >100 | - | >240 |

Data sourced from a comparative study on bicyclic amidine and guanidine superbases. rsc.org

Crystallization-Based CO₂ Capture Strategies

A significant advantage of certain guanidine-based sorbents is their ability to form crystalline (bi)carbonate salts with very low aqueous solubility. researchgate.netsci-hub.st This property is the foundation for a crystallization-based CO₂ capture and separation process.

Upon capturing CO₂ from a gaseous stream like ambient air or flue gas, aqueous guanidine sorbents can form crystalline carbonate or bicarbonate salts that precipitate out of the solution. researchgate.netresearchgate.net The low solubility of these salts, comparable to that of calcium carbonate, facilitates their separation from the liquid phase through simple filtration. nih.govresearchgate.net This solid-state separation is a key feature that distinguishes this method from traditional amine scrubbing, where the entire solvent volume needs to be heated. ornl.gov

The process can be integrated with other aqueous sorbents, such as amino acids, which first absorb the CO₂. The subsequent addition of the guanidine compound induces the crystallization of the guanidinium (bi)carbonate, regenerating the initial amino acid sorbent in the process. ornl.govgoogle.com The precipitated solid can then be easily collected for the next stage of the process.

The regeneration of the guanidine sorbent is a critical step for the economic viability of the capture process. The captured CO₂ can be released from the crystalline guanidinium (bi)carbonate salts by applying relatively mild heat, typically in the range of 80–120 °C. nih.govresearchgate.netornl.gov This thermal decomposition releases the CO₂ and regenerates the guanidine sorbent quantitatively, allowing it to be recycled for subsequent capture cycles. researchgate.netresearchgate.net This regeneration temperature is significantly lower than that required for the calcination of inorganic carbonates like CaCO₃. researchgate.net

An alternative and more energy-efficient regeneration method involves direct steam stripping. Using low-temperature steam (e.g., 100 °C) has been shown to significantly accelerate the regeneration rate compared to conventional conductive heating. ornl.govosti.gov For example, a 4.5-fold faster regeneration was demonstrated for a glyoxal-bis(iminoguanidine) (GBIG) carbonate sorbent with steam compared to heating at 130 °C. ornl.govosti.gov Furthermore, the condensed steam can redissolve the regenerated guanidine, creating an aqueous solution that can be directly recycled back to the absorption unit. ornl.govosti.gov Techno-economic analysis suggests that direct-steam stripping can reduce the CO₂ capture cost by as much as 50% compared to traditional heating methods. ornl.govosti.gov

The recyclability of these systems has been demonstrated over multiple absorption-regeneration cycles, with relatively stable cyclic capacities being maintained. rsc.orgornl.gov

Table 2: Comparison of Regeneration Methods for Guanidine-Based Sorbents This interactive table compares key parameters of different regeneration techniques for guanidinium (bi)carbonate salts.

| Regeneration Method | Temperature | Regeneration Time (for 10g sorbent) | CO₂ Recovery | Key Advantage |

|---|---|---|---|---|

| Conductive Heating | 80-120 °C | 135 min (at 130°C for GBIG) | Quantitative | Simple, avoids heating bulk liquid |

| Direct-Steam Stripping | 100 °C | 30 min (for GBIG) | ~99% | Faster rate, lower energy cost, direct sorbent recycling |

Data compiled from studies on bis-iminoguanidine sorbents. researchgate.netornl.govornl.govosti.gov

Supramolecular Chemistry and Self Assembly of Guanidinium Carbonate Systems

Design and Synthesis of Guanidinium-Based Supramolecular Frameworks

The design of guanidinium-based supramolecular frameworks leverages the predictable and strong hydrogen bonding between the guanidinium (B1211019) cation and various anions. rsc.org Guanidinium-based synthons are effective for constructing ordered supramolecular structures due to the numerous charge-assisted hydrogen bonds they can form; the guanidinium cation possesses six active hydrogen bond donors. rsc.org However, this abundance of potential intermolecular interactions can make predicting and designing the resulting structures challenging. rsc.org

One strategy to control the hydrogen bonding modes involves substituting the guanidinium ion to reduce the number of N-H donors, making the system more manageable for crystal engineering. rsc.org For instance, partnering a modified guanidinium with dicarboxylic acids can lead to the formation of 2:1 complexes. rsc.org The presence of additional acceptor sites on the carboxylate lone pairs can facilitate the co-crystallization of water molecules, resulting in extended water channels or open organic networks containing water clusters. rsc.orgrsc.org

The synthesis of these frameworks often involves crystallization from solutions containing the guanidinium salt and a complementary component. For example, rod-shaped single crystals of a 1:1 complex of cyanuric acid with pyridine (B92270) have been obtained from a solution of cyanuric acid in pyridine at room temperature. ias.ac.in Similarly, high-quality single crystals of an adduct of cyanuric acid with guanidinium carbonate can be grown from an aqueous solution containing equimolar amounts of the two components. ias.ac.in

The synthesis of guanidine (B92328) bis(carbonate) itself can be achieved through various methods. One approach involves the reaction of double cyanide salts and ammonia (B1221849) at high temperatures to produce guanidine salts, which are then converted to the free guanidine base and subsequently reacted with carbon dioxide to form guanidinium carbonate. chemicalbook.com Another method involves heating ammonium (B1175870) thiocyanate, extracting the resulting guanidine thiocyanate, and then converting it to guanidinium carbonate by reacting it with potassium carbonate. prepchem.com

Anion Recognition and Host-Guest Interactions

Guanidinium-based receptors are particularly effective for anion recognition due to their ability to form strong, charge-assisted hydrogen bonds. researchgate.net The planar structure and multiple hydrogen bond donors of the guanidinium ion allow for complementary binding to various anions, especially oxoanions like carbonate. researchgate.netrsc.org

Iminoguanidines, a class of compounds containing the guanidinium group, have shown a high affinity for hydrophilic oxyanions such as sulfate (B86663), chromate, and carbonate. rsc.orgosti.gov This strong recognition is attributed to the formation of multiple, complementary hydrogen bonds. rsc.orgosti.gov While a single guanidinium ion's binding with carbonate in water is weak, the use of multiple guanidinium groups within a receptor molecule significantly enhances the binding affinity. researchgate.net

The interaction between guanidinium-based hosts and guest molecules is a key aspect of their supramolecular chemistry. The formation of host-guest complexes can be influenced by the solvent and the nature of the counterion. nih.gov The flexibility of the host's cavity also plays a crucial role in its ability to encapsulate guest molecules. nih.gov

| Host System | Guest Anion/Molecule | Key Interactions | Reference |

| Iminoguanidines | Carbonate, Sulfate, Chromate | Strong, complementary hydrogen bonding | rsc.orgosti.gov |

| Guanidinium-based receptors | Oxoanions (e.g., phosphinates) | Charge-assisted hydrogen bonds | researchgate.netscilit.com |

| Guanidinium organosulfonates | Various organic molecules | Hydrogen bonding, host-guest encapsulation | nih.govacs.org |

Formation of Extended Hydrogen-Bonded Networks with Carbonate and Bicarbonate Anions

The interaction between guanidinium cations and carbonate or bicarbonate anions leads to the formation of extensive and robust hydrogen-bonded networks. These networks are a cornerstone of the crystal engineering of guanidinium salts. nih.gov The guanidinium ion, with its six hydrogen bond donors, can interact with the oxygen atoms of the carbonate or bicarbonate anions, creating intricate and stable patterns.

In the solid state, guanidinium organosulfonates are known to form two-dimensional hydrogen-bonded networks. nih.govacs.org These sheets can then stack in various ways, creating frameworks capable of including a wide range of guest molecules. acs.org The adaptability of these frameworks allows them to adjust to the steric requirements of the guest molecules. acs.org

In the case of guanidinium cyanurate, formed from cyanuric acid and guanidinium carbonate, the cyanuric acid tapes interact with the guanidinium cations through both N-H···O and N-H···N hydrogen bonds, resulting in the formation of guanidinium cyanurate sheets. ias.ac.in

Dynamic Structural Reconstruction by Guest Adsorption–Desorption Processes

Guanidinium-based crystalline frameworks can exhibit dynamic behavior, undergoing structural changes in response to the adsorption and desorption of guest molecules. rsc.orgrsc.org This responsiveness is a key feature for the development of "smart" materials.

A notable example is the bis(guanidinium) benzene-1,4-disulfonate system. rsc.orgrsc.org This rigid electrostatic cation-anion crystal lattice, which initially has no void spaces, can change its structure upon adsorbing guest molecules like water, pyrrole, or aniline. rsc.orgrsc.org The adsorption of these guests leads to the formation of host-guest crystals with different stoichiometries and, in some cases, a change in crystal symmetry. rsc.orgrsc.org This dynamic structural reconstruction is driven by the interplay of electrostatic interactions and hydrogen bonding, which allows the framework to be both rigid enough to maintain its structure and flexible enough to adapt to guest inclusion. rsc.org The energy of these electrostatic interactions is intermediate between that of coordination bonds and hydrogen bonds, enabling this dynamic and flexible behavior. rsc.org

This phenomenon of guest-induced structural transformation is not unique to guanidinium salts and has been observed in other porous materials like porous coordination polymers (PCPs). acs.org In these systems, structural changes in a guest molecule can trigger transformations in the host framework, leading to significant changes in the material's properties, such as its gas adsorption capacity. acs.org

Principles of Crystal Engineering in Guanidinium Salt Systems

Crystal engineering with guanidinium salts is centered around the predictable and robust nature of the hydrogen bonds formed between the guanidinium cation and various anions. nih.gov The guanidinium cation is a versatile building block due to its ability to form a large number of charge-assisted hydrogen bonds. rsc.org

A key principle in the crystal engineering of guanidinium salts is the formation of layered structures based on two-dimensional hydrogen-bonded sheets. nih.gov Guanidinium organosulfonates, for example, consistently form "quasi-hexagonal" sheet-like networks of guanidinium cations and organosulfonate anions assembled through charge-assisted N–H···O hydrogen bonds. nih.gov The organic residues of the sulfonate anions project from either side of these sheets, and the arrangement of these residues defines the architecture of the resulting three-dimensional framework. nih.gov

The choice of the anion is crucial in directing the final structure. For instance, guanidinium sulfates show a remarkable tendency to crystallize in non-centrosymmetric space groups, which can lead to materials with interesting physical or nonlinear optical properties. rsc.org The presence of additional cations and solvent molecules can further modify the guanidinium sulfate frameworks, adding to the structural diversity while often retaining the acentric nature of the structures. rsc.org

The predictability of these hydrogen bonding patterns, however, can be complicated by the large number of potential interactions. rsc.org Therefore, a significant aspect of crystal engineering in these systems involves strategies to control and direct these interactions to achieve a desired structure and functionality.

Role of Guanidinium Ions in Artificial and Biological Molecular Assemblies

The guanidinium group plays a significant role in both natural and synthetic molecular recognition and assembly. scispace.com Its ability to form strong interactions with anions through ion pairing and hydrogen bonding is fundamental to its function. scispace.com

In biological systems, the guanidinium group of the amino acid arginine is frequently used by proteins and enzymes to recognize and bind to anions like phosphate (B84403) and carboxylate. researchgate.net This interaction is crucial for a wide range of biological processes, including enzyme catalysis and protein-DNA/RNA binding. nih.govresearchgate.net The specific patterns of hydrogen bonding and the high basicity of the guanidinium group are key to its diverse roles in biological recognition and catalysis. scispace.com

Inspired by nature, chemists have incorporated guanidinium groups into artificial receptors to mimic these biological functions. scispace.com These synthetic receptors can be designed to selectively bind specific anions, with potential applications in sensing, separation, and catalysis. nih.govscispace.com For example, "molecular glues" based on multivalent guanidinium ions have been developed to adhere to biomolecules and modulate their functions. researchgate.netnih.govrsc.org These molecular glues take advantage of the multivalent salt-bridge interactions between the guanidinium groups and the oxyanionic functionalities on the surface of biomolecules. researchgate.net

Advanced Applications and Future Research Directions

Guanidinium (B1211019) Carbonate in Advanced Materials Science

The unique structural and chemical characteristics of guanidinium carbonate make it a valuable component in the development of advanced materials. Its ability to form extensive hydrogen-bonding networks and its inherent optical properties are key to its emerging applications.

Guanidinium carbonate has demonstrated significant potential as a non-linear optical (NLO) material. Single crystals of guanidinium carbonate, grown using the slow evaporation technique, have been shown to exhibit third-order NLO properties. aip.orgaip.org These properties are crucial for applications in laser technology, telecommunications, and optical data storage. aip.org

Z-scan analysis, a standard technique for measuring nonlinear absorption and nonlinear refraction, has confirmed the third-order NLO character of guanidinium carbonate crystals. aip.org The optical limiting behavior observed in these crystals is attributed to nonlinear refraction. aip.org Furthermore, photoluminescence studies have revealed that guanidinium carbonate exhibits blue emission, suggesting its potential use in the fabrication of blue organic light-emitting diodes (OLEDs). aip.orgaip.org Research has also been conducted on doping guanidinium carbonate crystals with substances like L-Malic acid to create new NLO materials. researchgate.net

Table 1: Non-linear Optical Properties of Guanidinium Carbonate

| Property | Finding | Potential Application | Reference |

|---|---|---|---|

| NLO Order | Third-order | Optical limiting, Telecommunications | aip.orgaip.org |

| Photoluminescence | Blue emission | Organic Light-Emitting Diodes (OLEDs) | aip.orgaip.org |

| Optical Limiting | Exhibits optical limiting behavior due to nonlinear refraction | Protection of optical sensors and devices | aip.org |

| Crystal Growth Method | Slow evaporation technique | Production of high-quality single crystals | aip.org |

The guanidinium cation is recognized as a valuable synthon for constructing ordered supramolecular structures due to its capacity to form a large number of charge-assisted hydrogen bonds. rsc.org This characteristic makes guanidinium-based compounds, including guanidinium carbonate, promising building blocks for the design of "smart materials" – materials that can respond to external stimuli.

By partnering guanidinium-based building blocks with other molecules, such as dicarboxylic acids, it is possible to create extended networks. rsc.org These structures can incorporate other molecules, like water, into channels or clusters within the material. rsc.org This ability to form organized, multi-component structures is a foundational principle for developing materials with tunable properties, a hallmark of smart materials. The guanidine (B92328) functional group's adaptable substitution patterns and basicity further enhance its utility in creating dynamic polymeric materials. digitellinc.com

Advancement of Green Chemistry in Guanidinium Carbonate Research

Guanidinium carbonate is playing an increasing role in the advancement of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. One notable application is its use in a sustainable and environmentally benign catalyst system.

Integration of Computational Modeling and Machine Learning for Predictive Studies

While specific studies focusing solely on guanidine bis(carbonate) are emerging, the broader fields of computational modeling and machine learning offer powerful tools for predictive studies of this and related compounds. These in silico methods are becoming indispensable in modern chemistry for predicting properties, understanding reaction mechanisms, and accelerating the discovery of new materials and applications.

For instance, machine learning models are being developed to predict the toxicological properties of chemical compounds, which could be applied to guanidine derivatives to assess their safety profiles early in the development process. nih.gov By leveraging large datasets from resources like DNA-encoded libraries, it is possible to build models that predict off-target binding and other potential liabilities. nih.gov

Furthermore, the combination of physics-based modeling and machine learning is being used to quantify complex chemical processes, such as the dissolution of carbonate minerals. rsc.org Similar integrated approaches could be used to model the behavior of guanidinium carbonate in various systems, optimizing its performance in applications ranging from catalysis to materials science. Computational simulations using software like Avogadro can be employed to analyze the behavior of chemical compounds based on their molecular weight and optimization energy, providing insights into their stability. scispace.com

Exploration of Novel Guanidine bis(carbonate) Derivatives for Enhanced Functionality

The synthesis of novel derivatives of guanidine is a vibrant area of research aimed at creating compounds with enhanced or entirely new functionalities. The guanidino group is a key pharmacophore in many biologically active molecules, and its incorporation into new structures is a common strategy in drug discovery.

Researchers have synthesized novel guanidine derivatives and investigated their potential as anticancer agents by studying their interactions with DNA. nih.govrsc.org Molecular docking studies and DFT calculations are often used to understand the binding modes and electronic features of these new compounds. nih.gov Other novel guanidine derivatives have been explored for their antibacterial activity, with some showing potency against challenging pathogens like Clostridium difficile. nih.gov

The synthesis of guanidinium-functionalized polymers is another promising avenue, leading to materials with applications such as antibacterial coatings. acs.org The anion associated with the guanidinium cation can also play a crucial role in directing the synthesis of novel compounds, as demonstrated in the anion-controlled synthesis of guanidine-substituted oxanorbornanes. nih.govirb.hr Additionally, the introduction of guanidine moieties into existing classes of molecules, such as neonicotinoid insecticides, is being explored to develop new compounds with specific biological activities. rsc.org

Table 2: Examples of Novel Guanidine Derivatives and Their Potential Applications

| Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Cyclopropyl-linked guanidines | Desulfurization of thiourea (B124793) intermediates followed by nucleophilic substitution | Anticancer agents (DNA minor groove binders) | nih.gov |

| Guanidinium-functionalized polycarbodiimides | Copper-catalyzed [3 + 2] cycloaddition (Click chemistry) | Antibacterial polymers | acs.org |

| Guanidine-substituted oxanorbornanes | Anion-controlled Diels-Alder cycloaddition | Polycyclic superbases, organocatalysts | nih.govirb.hr |

| Guanidino-containing neonicotinoids | Introduction of guanidine moiety into neonicotinoid scaffold | Insecticides | rsc.org |

| Bis-cyclic guanidines | Synthesis of symmetric bis-cyclic structures | Antibiotics against Clostridium difficile | nih.gov |

Scalability and Industrial Relevance of Guanidinium Carbonate-Based Processes

Guanidinium carbonate is a compound with established industrial relevance, serving as a raw material and intermediate in various sectors. nbinno.com Its production can be integrated with other industrial processes, such as the manufacturing of melamine, where it can be separated from the mother liquor. researchgate.netepo.org Processes have been developed to obtain high-purity guanidine carbonate, which is crucial for its application in pharmaceuticals and other high-value products. researchgate.netgoogle.com

In the pharmaceutical industry, guanidinium carbonate is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comriverlandtrading.com It also finds applications in the cosmetics industry, particularly in hair care products, and as a synergistic agent in detergents. nbinno.com The versatility of guanidinium carbonate is further demonstrated by its use in the production of resins, plastics, and rubber chemicals. riverlandtrading.comchemicalbook.com

The scalability of processes involving guanidinium carbonate is a key factor in its industrial viability. For example, its use in carbon capture technologies is being explored, where it can be part of a hybrid solvent/solid-state approach for CO2 separation from flue gas. ornl.govlabpartnering.org The development of efficient and scalable synthetic routes, such as the guanidine-promoted direct synthesis of open-chained carbonates from CO2, highlights the potential for expanding its industrial applications in a sustainable manner. researchgate.net

Q & A

Q. How does guanidine bis(carbonate) function in catalytic systems, such as ring-opening copolymerization (ROCOP)?

- Methodological Answer : In ROCOP, guanidine bis(carbonate) acts as a hydrogen-bond donor, stabilizing transition states during polymerization. Design kinetic experiments (e.g., time-resolved NMR) to monitor monomer conversion and chain propagation. Compare catalytic efficiency with alternative guanidine derivatives using metrics like turnover frequency (TOF) and polymer dispersity (Đ) .

Q. What are the stability profiles of guanidine bis(carbonate) under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Report deviations from literature data, such as unexpected hydrolysis products .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic role of guanidine bis(carbonate) in catalytic cycles?

- Methodological Answer : Employ density functional theory (DFT) to map reaction pathways, focusing on transition-state stabilization via hydrogen bonding. Validate models by comparing calculated activation energies with experimental kinetic data. Use software like Gaussian or ORCA for simulations, and include free-energy diagrams in publications .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., solubility, enthalpy of formation) of guanidine bis(carbonate)?

- Methodological Answer : Perform systematic reproducibility studies using standardized protocols (e.g., IUPAC guidelines). Analyze discrepancies by comparing solvent purity, measurement techniques (e.g., calorimetry vs. computational estimates), and environmental controls. Publish negative results to clarify inconsistencies .

Q. What experimental designs are optimal for studying guanidine bis(carbonate)’s degradation pathways in environmental systems?

- Methodological Answer : Simulate environmental conditions (e.g., aqueous oxidation, UV exposure) in controlled reactors. Use LC-MS/MS to identify degradation intermediates and quantify half-lives. Pair with ecotoxicity assays (e.g., algal growth inhibition) to assess environmental impact. Include positive/negative controls and triplicate sampling .

Q. How can synergistic effects between guanidine bis(carbonate) and co-catalysts be systematically evaluated?

- Methodological Answer : Design a matrix of combinatorial experiments varying co-catalyst ratios (e.g., Bu₄NI in ROCOP). Use response surface methodology (RSM) to optimize parameters like yield and selectivity. Characterize catalyst interactions via EXAFS or Raman spectroscopy. Discuss non-linear effects in the context of cooperative catalysis .

Q. What strategies are effective for integrating guanidine bis(carbonate) into hybrid materials (e.g., metal-organic frameworks)?